molecular formula C16H18BrNO2 B5702620 3-[5-(4-bromophenyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]propanoic acid

3-[5-(4-bromophenyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B5702620
M. Wt: 336.22 g/mol
InChI Key: SRVPIJUGKZVAHD-UHFFFAOYSA-N
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Description

3-[5-(4-bromophenyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]propanoic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a bromophenyl group and a propanoic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-bromophenyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]propanoic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the bromophenyl group reacts with the pyrrole ring in the presence of a palladium catalyst.

    Addition of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-bromophenyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the propanoic acid to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or phenyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[5-(4-bromophenyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(4-bromophenyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)propanoic acid: Shares the bromophenyl group but lacks the pyrrole ring.

    5-(4-Bromophenyl)oxazole-2-propionic acid: Contains an oxazole ring instead of a pyrrole ring.

Uniqueness

3-[5-(4-bromophenyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]propanoic acid is unique due to the combination of the bromophenyl group, pyrrole ring, and propanoic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[5-(4-bromophenyl)-1-propan-2-ylpyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2/c1-11(2)18-14(8-10-16(19)20)7-9-15(18)12-3-5-13(17)6-4-12/h3-7,9,11H,8,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVPIJUGKZVAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=C1C2=CC=C(C=C2)Br)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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